1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride
Overview
Description
1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2F2N2O2 and its molecular weight is 329.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research by Mahesha et al. (2019) examines three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, illustrating different intermolecular interactions despite similar molecular structures. Such studies are essential for understanding how subtle changes in chemical structure can influence molecular behavior and stability, which is crucial for drug design and material science applications (Mahesha et al., 2019).
Antimicrobial Properties
Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides. These compounds exhibited moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains. Such research highlights the potential of piperazine derivatives in developing new antimicrobial agents, which is critical given the rising issue of antibiotic resistance (Jadhav et al., 2017).
Biological Evaluation for Pharmaceutical Applications
Research into piperazine derivatives also encompasses their evaluation as potential pharmaceutical agents. For instance, the synthesis and biological evaluation of 1,4-disubstituted piperazines have been explored for their antibacterial activities against resistant strains of Staphylococcus aureus. Such studies are foundational for the development of new drugs that can combat resistant microbial strains, thus addressing a critical need in public health (Shroff et al., 2022).
Chemical Synthesis and Process Improvement
An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the anti-hypertensive agent Doxazosin, has been described by Ramesh et al. (2006). This research demonstrates the importance of innovative synthesis methods in streamlining the production of pharmaceutical intermediates, which can enhance the efficiency and reduce the cost of drug manufacturing (Ramesh et al., 2006).
Properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2.2ClH/c13-12(14)17-10-2-1-9(7-11(10)18-12)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRRRQCYIFBXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OC(O3)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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